Traditional metal-binding engineering relies on flexible cysteine bioconjugation or multiple histidine residues, leading to poor stereocontrol and heterogeneous metalation. BpyAla eliminates this pain point by enabling direct, high-fidelity genetic incorporation of a rigid bidentate 2,2′-bipyridine coordination sphere.
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid (CAS 1219368-79-2), commonly known as BpyAla, is a non-canonical amino acid featuring a bidentate 2,2'-bipyridine side chain. In procurement and material selection for synthetic biology, BpyAla is prioritized as a genetically encodable metal chelator that bypasses the need for post-translational bioconjugation. By utilizing amber stop codon suppression, BpyAla can be directly incorporated into protein backbones with high translational fidelity. This direct incorporation provides a rigid, pre-organized coordination sphere for transition metals (such as Cu, Ni, Zn, and Ru), making it an essential precursor for the scalable production of artificial metalloenzymes (ArMs), metal-responsive allosteric switches, and structurally defined protein assemblies [1].
Attempting to substitute BpyAla with natural metal-binding residues (like histidine) or post-translational bioconjugation (such as modifying cysteine with bromomethyl-bipyridine) severely compromises catalytic performance and process reproducibility. Natural histidine is monodentate and typically requires the precise spatial arrangement of three to four residues to achieve stable metal retention, drastically increasing the computational design workload and risk of failure. Conversely, while cysteine bioconjugation can attach a bipyridine group, it introduces a flexible thioether linker (-CH2-S-CH2-). This flexibility increases the B-factor of the catalytic center, leading to poor stereocontrol, lower reaction yields, and heterogeneous metalation compared to the rigid, backbone-integrated coordination provided by BpyAla[1].
In the development of Cu(II)-dependent artificial metalloenzymes for asymmetric Friedel-Crafts alkylation, the method of bipyridine incorporation dictates catalytic success. Direct genetic incorporation of BpyAla into the steroid carrier protein (SCP) scaffold yields a highly rigid catalytic center (B-factor of 43 Ų), which locks the substrate in a defined orientation. This rigidity translates to an 80% enantiomeric excess (ee) for the S-enantiomer and a 42-45% product yield. In contrast, attaching the same bipyridine moiety via cysteine bioconjugation introduces a flexible linker that increases the B-factor, drops the yield, and shifts the stereopreference (e.g., 66% ee for the R-enantiomer). For industrial biocatalysis, procuring BpyAla ensures higher structural predictability and superior stereocontrol [1].
| Evidence Dimension | Catalyst Rigidity (B-factor) and Enantiomeric Excess (ee) |
| Target Compound Data | BpyAla ArM (SCP_Q111BpyAla): 43 Ų B-factor, 80% ee (S-enantiomer) |
| Comparator Or Baseline | Cys-Bpy Bioconjugation (SCP_Q111CBpy): Higher B-factor, 66% ee (R-enantiomer) |
| Quantified Difference | 14% higher absolute ee and inverted stereocontrol due to elimination of the flexible thioether linker. |
| Conditions | Cu(II)-catalyzed Friedel-Crafts alkylation in MES buffer (pH 6.0). |
Direct incorporation of BpyAla eliminates the structural flexibility of linker-based bioconjugation, providing the rigid coordination sphere required for high-enantioselectivity biocatalysis.
Designing stable metalloproteins using natural amino acids typically requires the complex, multi-site engineering of histidine triads, which often only achieve micromolar to nanomolar metal affinities. BpyAla circumvents this engineering bottleneck by providing a pre-organized bidentate ligand on a single residue. When incorporated into a designed protein scaffold, a single BpyAla residue can bind transition metals like Zn(II) with a dissociation constant (Kd) of approximately 37 pM. This is over 1,000 times stronger than optimized de novo His3 sites (Kd = 50–190 nM). For procurement teams and synthetic biologists, BpyAla drastically reduces the mutational load required to engineer robust, high-affinity metalloproteins [1].
| Evidence Dimension | Zinc(II) Dissociation Constant (Kd) |
| Target Compound Data | Single BpyAla residue in designed scaffold: ~37 pM |
| Comparator Or Baseline | Optimized natural His3 triad (e.g., de novo α3D): 50–190 nM |
| Quantified Difference | >1,000-fold stronger metal affinity using a single non-canonical amino acid. |
| Conditions | Isothermal titration calorimetry / colorimetric assay in aqueous buffer. |
Procuring BpyAla allows researchers to achieve ultra-high metal affinity with a single point mutation, streamlining the scalable production of stable metalloenzymes.
In the development of artificial metallaphotoredox enzymes, the precise spatial arrangement of the photosensitizer and the catalytic metal center is critical for efficient electron transfer. By genetically encoding BpyAla to anchor a Ni(II) center at a defined distance (12.2 to 25.0 Å) from a bioconjugated Ir photocatalyst, researchers achieved an 86.3% yield in C-O cross-coupling reactions with a selectivity ratio of 9.8. Relying on free metal ions or non-specifically bound catalysts results in poor electron transfer and high rates of unwanted dehalogenation. BpyAla provides the exact positional control necessary to make enzymatic photoredox cross-coupling viable for pharmaceutical precursor synthesis [1].
| Evidence Dimension | C-O Coupling Yield and Selectivity Ratio |
| Target Compound Data | BpyAla-anchored Ni(II) with Ir photosensitizer: 86.3% yield, 9.8 selectivity |
| Comparator Or Baseline | Non-specifically bound or free Ni catalysts: High dehalogenation, low cross-coupling yield |
| Quantified Difference | Achieves >85% target yield by fixing the Ni(II) center at a precise intramolecular distance. |
| Conditions | 456 nm LED irradiation, aqueous DMF buffer (pH 8.0) with 4-cyanodimethylaniline. |
BpyAla enables the precise spatial anchoring of metal catalysts required to scale up metallaphotoredox enzymes for high-yield pharmaceutical synthesis.
Directly downstream of its superior structural rigidity compared to cysteine bioconjugation, BpyAla is the optimal precursor for engineering ArMs used in asymmetric catalysis. By incorporating BpyAla into scaffolds like SCP or LmrR, industrial researchers can anchor Cu(II) or Ni(II) to catalyze Friedel-Crafts alkylations and Michael additions with high enantiomeric excess, avoiding the flexibility and low yields associated with post-translational linker modifications [1].
Leveraging its ability to precisely position transition metals, BpyAla is ideal for constructing hybrid photoredox enzymes. By anchoring a Ni(II) catalyst at a specific distance from an Ir-based photosensitizer, BpyAla facilitates efficient intramolecular electron transfer, enabling high-yield, highly selective C-O and C-C cross-coupling reactions under mild aqueous conditions[2].
Because BpyAla offers picomolar metal affinity, it is highly effective for designing metal-responsive allosteric switches. By strategically placing BpyAla residues across flexible domains, the addition of transition metals can drive a closed-state conformational change, acting as a discrete ON/OFF switch for enzyme activity or biosensor signaling without the background noise of non-specific binding [3].